Cyclotriazadisulfonamide

Descripción general

Descripción

Es particularmente conocido por su capacidad para modular hacia abajo la expresión de la proteína humana del grupo de diferenciación 4 (CD4), lo que lo convierte en un candidato prometedor en el campo de la investigación antiviral, especialmente para el tratamiento del virus de la inmunodeficiencia humana (VIH) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la ciclotriazadisulfonamida implica la formación de una estructura macrocíclica de poliamina. Una ruta sintética común incluye la fusión de un anillo de piridina en el andamiaje macrocíclico. Este proceso implica varios pasos, incluida la formación de un grupo de cabeza de isobutileno, la adición de brazos laterales de arensulfonilo y la incorporación de sustituyentes hidrófobos .

Métodos de Producción Industrial

La producción industrial de compuestos de ciclotriazadisulfonamida generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

La ciclotriazadisulfonamida sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las que involucran los grupos sulfonamida, son comunes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de sulfonilo en reacciones de sustitución.

Principales Productos Formados

Aplicaciones Científicas De Investigación

HIV Treatment

CADA has been extensively studied for its antiviral properties against HIV. Key findings include:

- Mechanism of Action : CADA inhibits HIV by specifically down-regulating CD4 expression on T cells, leading to a reduction in HIV susceptibility. Studies have shown that treatment with CADA can result in up to a 90% reduction in CD4 receptor levels, significantly impairing HIV's ability to infect cells .

- Broad-Spectrum Activity : It has demonstrated effectiveness against various HIV-1 subtypes and drug-resistant strains, making it a promising candidate for combination therapies .

- Synergistic Effects : CADA shows potential for synergistic effects when used with other antiretroviral drugs, enhancing overall therapeutic efficacy .

Immunomodulation

CADA also exhibits immunosuppressive properties that could be beneficial in treating autoimmune diseases or managing transplant rejection:

- Inhibition of T Cell Activation : Research indicates that CADA can inhibit lymphocyte proliferation and cytokine secretion in T cell activation models. It particularly affects CD8+ T cells by down-modulating 4-1BB (CD137), a co-stimulatory receptor critical for T cell survival .

- Potential for New Therapies : The immunomodulatory effects of CADA suggest its utility in developing selective therapies for various immunological disorders, leveraging its ability to modulate protein expression selectively .

Table 1: Summary of CADA's Antiviral Properties

| Property | Observation |

|---|---|

| Mechanism | Down-regulates CD4 receptor |

| Reduction in CD4 Levels | Up to 90% |

| Efficacy Against | All tested HIV-1 subtypes and drug-resistant strains |

| Synergistic Potential | Enhanced effect with other antiretrovirals |

Table 2: Immunomodulatory Effects of CADA

| Effect | Observation |

|---|---|

| Inhibition of T Cell Activation | Significant reduction in lymphocyte proliferation |

| Cytokine Secretion | Suppressed secretion of key cytokines |

| Targeted Receptors | Down-modulates CD4 and 4-1BB receptors |

Case Study 1: Efficacy Against Drug-Resistant HIV Strains

In a study involving various HIV strains, CADA was tested alongside standard antiretrovirals. Results showed that CADA maintained efficacy even against strains resistant to reverse transcriptase inhibitors and protease inhibitors, highlighting its unique mechanism as a viable option for patients with limited treatment options .

Case Study 2: Immunosuppressive Properties

A clinical evaluation assessed CADA's effects on T cell activation in patients with autoimmune conditions. The results indicated a marked decrease in CD8+ T cell activity and cytokine production, suggesting that CADA could be developed as a therapeutic agent for managing autoimmune diseases or enhancing transplant acceptance .

Mecanismo De Acción

La ciclotriazadisulfonamida ejerce sus efectos uniéndose al péptido señal de la proteína humana del grupo de diferenciación 4. Esta unión bloquea el péptido señal en el canal a través de la membrana del retículo endoplásmico, evitando su translocación hacia la luz y el transporte posterior a la membrana celular. Esto da como resultado la modulación descendente de la expresión de CD4 en la superficie celular, inhibiendo así la entrada del VIH en las células .

Comparación Con Compuestos Similares

La ciclotriazadisulfonamida es única en su objetivo específico del receptor CD4. Los compuestos similares incluyen:

Análogos de la ciclotriazadisulfonamida: Estos compuestos tienen estructuras similares pero pueden variar en su potencia y especificidad.

Otros inhibidores dirigidos a CD4: Compuestos como los anticuerpos monoclonales que se dirigen al receptor CD4 pero difieren en su mecanismo de acción y aplicación.

La ciclotriazadisulfonamida destaca por su pequeño tamaño molecular, facilidad de síntesis y potente actividad antiviral .

Actividad Biológica

Cyclotriazadisulfonamide (CADA) is a macrocyclic compound recognized for its significant biological activity, particularly in the context of immunomodulation and antiviral effects against HIV. This article delves into the mechanisms through which CADA exerts its biological effects, supported by data tables, research findings, and case studies.

CADA primarily functions as a down-modulator of the CD4 receptor on T cells, which is crucial for the entry of HIV into host cells. The compound binds to the CD4 signal peptide, inhibiting its co-translational translocation into the endoplasmic reticulum (ER) in a signal peptide-dependent manner. This action results in a significant reduction of CD4 receptor density on the cell surface, thereby preventing HIV from effectively binding and entering T cells.

Key Findings:

- CD4 Down-Modulation : CADA can reduce CD4 expression by nearly 90%, making T cells less susceptible to HIV infection .

- Reversible Action : The down-modulation effect is reversible; once CADA is removed, CD4 levels return to normal .

- Species-Specific Sensitivity : Human T cells are sensitive to CADA, while murine CD4 does not respond similarly .

Immunosuppressive Effects

CADA has demonstrated immunosuppressive properties, particularly affecting both CD4+ and CD8+ T cell populations. In various experimental models, CADA inhibited lymphocyte proliferation and cytokine secretion without causing significant cellular toxicity.

Experimental Evidence:

- Lymphocyte Proliferation : In mixed lymphocyte reactions and upon stimulation with anti-CD3 antibodies, CADA inhibited T cell activation and proliferation .

- Cytokine Secretion : Treatment with CADA resulted in decreased secretion of key cytokines associated with T cell activation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of CADA in both laboratory settings and potential therapeutic applications:

- HIV Inhibition : CADA has been shown to inhibit various strains of HIV, including drug-resistant variants. Its mechanism involves specific interactions with the CD4 receptor that lead to decreased susceptibility to infection .

- Analog Development : Research has focused on synthesizing CADA analogs to enhance its bioavailability and efficacy. Modifications have been made to improve binding affinity and reduce toxicity while maintaining CD4 down-regulating activity .

Table 1: Summary of CADA's Biological Activity

Table 2: Structure-Activity Relationship of CADA Analogues

| Analogue Name | IC50 (µM) | Binding Affinity (kcal/mol) | Notes |

|---|---|---|---|

| CADA | 0.5 | -9.2 | Parent compound |

| JGL023 | 0.3 | -10.5 | Improved binding |

| JGL032 | 0.25 | -11.0 | Enhanced bioavailability |

Propiedades

IUPAC Name |

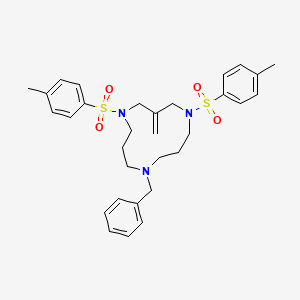

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJIECKMPIRMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.